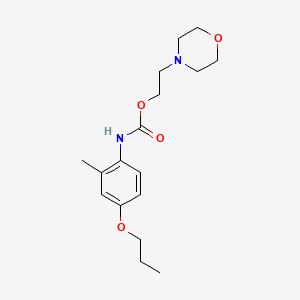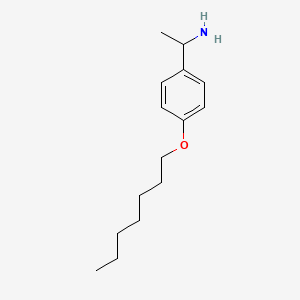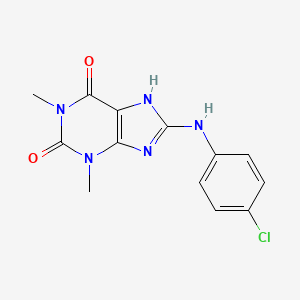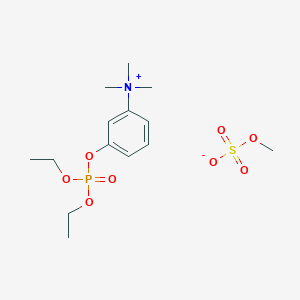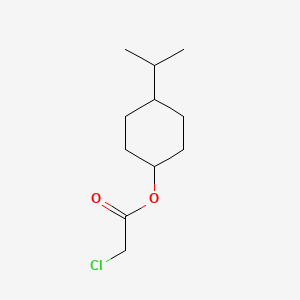
Acetic acid, chloro-, 4-isopropylcyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 4-isopropylcyclohexyl ester typically involves the esterification of chloroacetic acid with 4-isopropylcyclohexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, chloro-, 4-isopropylcyclohexyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of the chloro group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as 4-isopropylcyclohexylamine or 4-isopropylcyclohexylthiol can be formed.
Hydrolysis: The major products are chloroacetic acid and 4-isopropylcyclohexanol.
Wissenschaftliche Forschungsanwendungen
Acetic acid, chloro-, 4-isopropylcyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of acetic acid, chloro-, 4-isopropylcyclohexyl ester involves its reactivity due to the presence of the chloro group and the ester linkage. The chloro group can participate in nucleophilic substitution reactions, while the ester linkage can undergo hydrolysis. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetic Acid: Similar in structure but lacks the ester linkage and the isopropylcyclohexyl group.
4-Isopropylcyclohexanol: Similar in structure but lacks the chloroacetic acid moiety.
Acetic Acid, Chloro-, Hexadecyl Ester: Similar ester but with a longer alkyl chain.
Uniqueness
Acetic acid, chloro-, 4-isopropylcyclohexyl ester is unique due to the combination of the chloro group and the ester linkage to a 4-isopropylcyclohexyl group. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
64046-45-3 |
|---|---|
Molekularformel |
C11H19ClO2 |
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
(4-propan-2-ylcyclohexyl) 2-chloroacetate |
InChI |
InChI=1S/C11H19ClO2/c1-8(2)9-3-5-10(6-4-9)14-11(13)7-12/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
DJFWFDVJXJZDST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


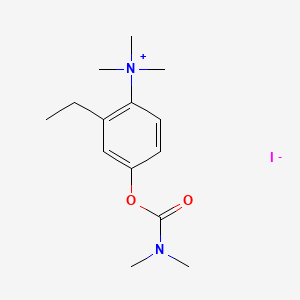
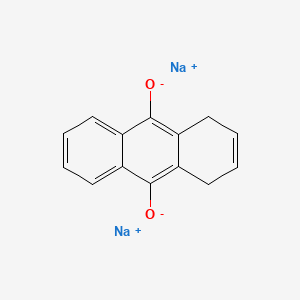
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
